molecular formula C11H8FN3 B12309353 2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile

2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile

Cat. No.: B12309353
M. Wt: 201.20 g/mol
InChI Key: XHSPOFRUIZWDBG-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H8FN3 It is characterized by the presence of an amino group, a fluoro substituent, a methyl group, and a nitrile group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other functional groups.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

  • Oxidation of the methyl group can yield quinoline carboxylic acids.
  • Reduction of the nitrile group can produce primary amines.
  • Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro and nitrile groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methylquinoline-3-carbonitrile
  • 2-Amino-7-chloro-4-methylquinoline-3-carbonitrile
  • 2-Amino-7-fluoroquinoline-3-carbonitrile

Uniqueness: 2-Amino-7-fluoro-4-methylquinoline-3-carbonitrile stands out due to the combined presence of the fluoro, methyl, and nitrile groups, which confer unique chemical reactivity and potential biological activity. Compared to its analogs, the fluoro substituent can significantly influence its electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-amino-7-fluoro-4-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8FN3/c1-6-8-3-2-7(12)4-10(8)15-11(14)9(6)5-13/h2-4H,1H3,(H2,14,15)

InChI Key

XHSPOFRUIZWDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=C1C#N)N)F

Origin of Product

United States

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